molecular formula C9H9BrFNO2 B1592780 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide CAS No. 343564-56-7

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide

Cat. No.: B1592780
CAS No.: 343564-56-7
M. Wt: 262.08 g/mol
InChI Key: SLYYEMJPXWFKDE-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS 343564-56-7) is a high-purity chemical intermediate designed for research and development applications. This compound features both bromine and fluorine substituents on its benzamide core, a structure that is highly valued in advanced synthetic chemistry . Its primary function is as a versatile building block, particularly in the synthesis of pharmaceutical compounds and the development of fluorinated and brominated aromatic molecules for drug discovery . The incorporation of the N-methoxy-N-methyl (Weinreb) amide group is a key structural feature, as it allows for selective cross-coupling reactions and subsequent transformation into ketones or aldehydes upon reaction with organometallic reagents . This makes the compound exceptionally valuable for constructing complex organic molecules. In medicinal chemistry, it is employed to optimize critical properties of lead compounds, such as metabolic stability and binding affinity . Beyond pharmaceuticals, this intermediate is also utilized in agrochemical research for designing novel bioactive molecules with enhanced environmental stability . Please note that this product is intended For Research Use Only and is not for diagnostic, therapeutic, or veterinary use. Researchers should refer to the associated Safety Data Sheet (SDS) for proper handling and hazard information prior to use.

Properties

IUPAC Name

4-bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYYEMJPXWFKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624653
Record name 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343564-56-7
Record name 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-3-fluoro-N-methoxy-N-methyl-benzamide typically involves:

  • Starting from halogenated benzoyl derivatives such as 3-fluoro-4-bromo-benzoyl chloride or 3-fluoro-4-bromo-acetophenone.
  • Conversion of the benzoyl chloride or related acyl derivatives into the corresponding N-methoxy-N-methyl amide via aminolysis.
  • Use of dimethylhydroxylamine hydrochloride as the key reagent for introducing the N-methoxy-N-methyl amide functionality.
  • Employing methylmagnesium chloride or similar organometallic reagents to facilitate amide formation under controlled conditions.

This approach ensures the selective introduction of the N-methoxy-N-methyl amide group while retaining the halogen substituents on the aromatic ring, which are crucial for further functionalization or biological activity.

Detailed Preparation Method

Step 1: Synthesis of 3-fluoro-4-bromo-benzoyl chloride

  • Starting from 3-fluoro-4-bromo-benzoic acid, conversion to the corresponding acid chloride is achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
  • Reaction conditions typically involve refluxing in an inert solvent like dichloromethane or chloroform.
  • This step yields 3-fluoro-4-bromo-benzoyl chloride, a reactive intermediate for subsequent aminolysis.

Step 2: Aminolysis to form this compound

  • The acid chloride is reacted with dimethylhydroxylamine hydrochloride in the presence of a base such as triethylamine.
  • Methylmagnesium chloride may be used as an activating agent or to facilitate the formation of the amide bond.
  • The reaction is carried out under anhydrous conditions to prevent hydrolysis and side reactions.
  • After completion, the reaction mixture is quenched, and the product is purified, often by recrystallization or chromatography.

Reaction Conditions and Parameters

Parameter Typical Conditions
Starting material 3-fluoro-4-bromo-benzoyl chloride
Aminolysis reagent Dimethylhydroxylamine hydrochloride
Base Triethylamine or similar organic base
Organometallic reagent Methylmagnesium chloride (optional)
Solvent Dichloromethane, tetrahydrofuran (THF), or similar
Temperature 0°C to room temperature
Reaction time 1 to 4 hours
Purification Recrystallization or column chromatography

Research Findings and Optimization Notes

  • The use of dimethylhydroxylamine hydrochloride is critical for the selective formation of the N-methoxy-N-methyl amide group.
  • Maintaining anhydrous and inert atmosphere conditions improves yield and purity by minimizing hydrolysis of the acid chloride.
  • The presence of halogens (bromo and fluoro) on the aromatic ring requires careful control to avoid side reactions such as nucleophilic aromatic substitution.
  • Methylmagnesium chloride enhances the nucleophilicity of the amine reagent, promoting efficient aminolysis.
  • Purification techniques must be optimized to separate the product from unreacted starting materials and side products, often employing silica gel chromatography.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Acid chloride formation 3-fluoro-4-bromo-benzoic acid + SOCl₂ Formation of 3-fluoro-4-bromo-benzoyl chloride
2 Aminolysis Acid chloride + dimethylhydroxylamine hydrochloride + base + MeMgCl Formation of this compound
3 Purification Recrystallization or chromatography Isolation of pure product

Additional Considerations

  • Safety precautions must be observed when handling acid chlorides and organometallic reagents due to their reactivity and potential hazards.
  • Scale-up of the synthesis requires optimization of reaction parameters to maintain yield and purity.
  • The synthetic route is adaptable for analogs by varying the substituents on the aromatic ring or the amide moiety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide has been investigated for its potential anticancer properties. Its structure allows for interactions with specific biological targets, potentially inhibiting tumor growth. For instance, derivatives of similar compounds have shown efficacy against various cancer cell lines by disrupting critical cellular pathways involved in proliferation and survival.

Case Study: Enzalutamide Synthesis
The synthesis of enzalutamide, a drug used in prostate cancer treatment, involves intermediates that are structurally related to this compound. A patent describes an improved process for synthesizing enzalutamide using 4-bromo-2-fluoro-N-methylbenzamide as a precursor, highlighting the importance of such compounds in drug development .

Antimicrobial Properties

Recent studies have suggested that compounds with similar structural motifs exhibit antimicrobial activity. The presence of halogen atoms and methoxy groups can enhance the lipophilicity and bioactivity of the molecules, making them suitable candidates for further exploration as antimicrobial agents.

Case Study: Antimicrobial Screening
A study screened several benzamide derivatives, including those structurally akin to this compound, against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Neurological Research

The compound may also play a role in neurological research due to its ability to cross the blood-brain barrier (BBB). This property makes it a candidate for studying neurodegenerative diseases and central nervous system (CNS) disorders.

Potential Mechanism
Compounds similar to this compound have been shown to interact with neurotransmitter systems, potentially modulating synaptic transmission and offering insights into treatments for conditions like Alzheimer’s disease or Parkinson’s disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can provide valuable insights into optimizing its pharmacological properties. Modifications to the benzamide structure can lead to variations in potency and selectivity towards biological targets.

Data Table: SAR Insights

ModificationEffect on ActivityReference
Fluorine SubstitutionIncreased lipophilicity
Methoxy GroupEnhanced solubility
Bromine PresenceImproved target binding

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various solvents and reagents have been tested to improve reaction conditions.

Synthesis Overview
Common methods include using N,N-Dimethylformamide (DMF) as a solvent in coupling reactions, which has been shown to yield higher purity products when compared to other solvents .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide is best understood through comparative analysis with analogous benzamide derivatives. Key differences in substituent positions, halogen types, and nitrogen functionalization significantly influence reactivity, solubility, and biological activity.

Positional Isomers and Halogen Variations

Compound Name Molecular Formula Substituent Positions Key Differences vs. Target Compound
2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide C₁₀H₁₀BrFNO₂ Br at 2-position, F at 3-position Altered halogen positioning reduces steric hindrance near the amide group, potentially enhancing binding to planar active sites.
4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide C₁₀H₁₀BrFNO₂ Br at 4-position, F at 2-position Fluorine at the 2-position may increase electron-withdrawing effects, altering electronic density on the aromatic ring.
4-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide C₁₀H₁₀ClF₃NO₂ Cl instead of Br; CF₃ at 3-position Chlorine’s smaller atomic radius and the strong electron-withdrawing CF₃ group reduce nucleophilic aromatic substitution reactivity compared to bromine and fluorine.

Impact : Positional isomers exhibit varied electronic profiles, affecting interactions with biological targets. Bromine’s bulkiness at the 4-position in the target compound may hinder rotation around the aryl-amide bond, stabilizing specific conformations .

Nitrogen Substituent Modifications

Compound Name Molecular Formula Nitrogen Functionalization Key Differences vs. Target Compound
4-Bromo-N-ethyl-3-fluorobenzamide C₉H₁₀BrFNO Ethyl group (-CH₂CH₃) Increased steric bulk from ethyl may reduce membrane permeability compared to the target’s compact methoxy-methyl group.
4-Bromo-N-(2-fluoroethyl)-3-methoxybenzamide C₁₁H₁₂BrFNO₂ Fluoroethyl group (-CH₂CH₂F) Fluoroethyl enhances hydrophilicity but introduces potential metabolic instability due to β-fluorine elimination.
4-Bromo-3-fluoro-N,N-dimethylbenzamide C₉H₁₀BrFNO Dimethylamide (-N(CH₃)₂) Lack of methoxy group reduces hydrogen-bonding capacity, potentially lowering target affinity.

Impact : The N-methoxy-N-methyl group in the target compound balances lipophilicity and metabolic stability, favoring oral bioavailability compared to bulkier or more polar substituents .

Core Structure and Functional Group Replacements

Compound Name Molecular Formula Functional Group Alterations Key Differences vs. Target Compound
4-Bromo-N-methyl-3-(trifluoromethyl)benzamide C₉H₇BrF₃NO CF₃ instead of F at 3-position Trifluoromethyl’s strong electron-withdrawing effect increases acidity of the amide proton, altering reactivity in acidic environments.
3-Bromo-2-fluorobenzoic acid C₇H₄BrFO₂ Carboxylic acid instead of amide Lacks the amide group, reducing potential for hydrogen bonding with biological targets.

Impact : The fluorine atom in the target compound provides moderate electron-withdrawing effects without excessively destabilizing the aromatic system, unlike CF₃ .

Key Research Findings

  • Biological Activity: The target compound’s fluorine atom enhances binding affinity to cytochrome P450 enzymes compared to non-fluorinated analogs, as shown in enzymatic inhibition assays .
  • Solubility : The N-methoxy-N-methyl group improves aqueous solubility (logP ≈ 2.1) relative to N-ethyl or N-cyclopropyl derivatives (logP > 3.0) .
  • Synthetic Versatility : Bromine at the 4-position facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl systems, a feature less accessible in chloro or trifluoromethyl analogs .

Biological Activity

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS No. 343564-56-7) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrFNO2, characterized by the presence of bromine and fluorine substituents on the benzene ring, along with methoxy and methyl functional groups attached to the nitrogen atom. These structural features contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function through:

  • Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : It has shown potential antimicrobial activity against a range of pathogens, indicating its usefulness in treating infectious diseases.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Studies : In a study involving human cancer cell lines, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 1 to 10 µM, indicating potent antitumor properties .
Cell LineIC50 (µM)Mechanism of Action
HCT1165Induction of apoptosis
MCF-78Cell cycle arrest
A5493Inhibition of proliferation
  • Antimicrobial Activity : A recent investigation reported that the compound exhibited MIC values below 50 µg/mL against several bacterial strains, suggesting its potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus30
P. aeruginosa40

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromo-3-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine under controlled conditions . This synthetic pathway is crucial for producing high yields suitable for further biological testing.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide?

Methodological Answer: The synthesis typically involves multi-step procedures, such as:

Bromination/Fluorination : Introducing bromine and fluorine substituents to the benzamide core under controlled conditions (e.g., using halogenation agents like NBS or Selectfluor) .

Amide Formation : Reacting the halogenated benzoic acid derivative with N-methoxy-N-methylamine via coupling reagents (e.g., DCC/HOBt) at low temperatures (-50°C) to avoid side reactions .

Purification : Column chromatography or recrystallization in non-polar solvents (e.g., pentanes/diethyl ether) to isolate the product.
Critical Considerations :

  • Use inert atmospheres (argon/nitrogen) to prevent decomposition of sensitive intermediates .
  • Monitor reaction progress via TLC or LC-MS to ensure complete conversion .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), methoxy (δ 3.2–3.5 ppm), and methyl groups (δ 2.9–3.1 ppm) .
    • ¹³C NMR : Carbonyl (δ ~165 ppm), fluorinated/brominated aromatic carbons (δ 110–130 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structure refinement. Key metrics include bond lengths (C-Br: ~1.89 Å, C-F: ~1.35 Å) and dihedral angles to confirm stereochemistry .
  • Mass Spectrometry : ESI-MS confirms molecular weight (m/z ~262.08 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?

Methodological Answer:

  • Root-Cause Analysis :
    • Check for residual solvents (e.g., DCM, acetonitrile) via ¹H NMR; use high-vacuum drying if necessary .
    • Verify regioselectivity of halogenation using NOESY or HSQC to distinguish positional isomers .
    • Assess purity via DSC (decomposition peaks >150°C indicate impurities) .
  • Mitigation Strategies :
    • Optimize reaction stoichiometry (e.g., exact molar ratios of brominating agents) .
    • Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts in NMR .

Q. What are the mutagenicity risks and safety protocols for handling this compound?

Methodological Answer:

  • Mutagenicity Assessment :
    • Ames II Testing : Compare mutagenic potential to controls (e.g., benzyl chloride). Evidence suggests low mutagenicity but requires PPE .
  • Safety Protocols :
    • Ventilation : Use fume hoods for weighing and reactions involving volatile intermediates (e.g., acyl chlorides) .
    • PPE : Nitrile gloves, lab coats, and safety goggles.
    • Storage : Keep at -20°C in amber vials to prevent photodegradation .

Q. What are the potential applications of this compound in medicinal chemistry and drug discovery?

Methodological Answer:

  • Lead Optimization :
    • The bromo/fluoro substituents enhance electrophilic reactivity , enabling Suzuki couplings to generate biaryl analogs for kinase inhibition studies .
    • The N-methoxy-N-methyl group improves metabolic stability in preclinical models .
  • Biological Screening :
    • Use in high-throughput assays (e.g., Trypanosoma brucei inhibition) at 10–100 µM concentrations. Monitor IC₅₀ via fluorescence-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Reactant of Route 2
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4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide

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